molecular formula C17H15FN2O3S B2509190 N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-76-5

N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2509190
CAS RN: 898462-76-5
M. Wt: 346.38
InChI Key: GQSJHOMKTONLBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the amidation reaction . For instance, “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” is synthesized by the amidation reaction . Another study reported the synthesis of 20 novel fluorine-containing quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Chemical Reactions Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using density functional theory (DFT), which is used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule . Vibrational frequencies are also analyzed, revealing some physicochemical properties of the compound .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinolines serve as essential scaffolds for drug development. Their versatile chemical structure allows for modifications that can enhance biological activity. In particular, the pyranoquinoline ring system, present in our compound, has attracted attention. Researchers explore derivatives of this scaffold to design novel drugs targeting various diseases. Potential applications include antiviral, anticancer, and antibacterial agents. Further studies are needed to uncover specific mechanisms and optimize drug candidates .

Synthetic Organic Chemistry

Quinolines play a pivotal role in synthetic organic chemistry. Researchers employ various protocols to synthesize quinoline derivatives. Classical methods such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions have been used historically. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions offer greener alternatives for constructing and functionalizing quinoline scaffolds. These synthetic pathways contribute to the development of diverse chemical libraries .

Industrial Applications

Quinolines find applications beyond medicinal chemistry. They are used in the synthesis of dyes, agrochemicals, and other industrial products. The ability to modify the quinoline scaffold allows tailoring of properties for specific applications. For instance, quinoline-based dyes exhibit vivid colors and excellent lightfastness. Researchers continue to explore novel quinoline derivatives for industrial purposes .

Conclusion

“N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” represents a fascinating compound with multifaceted applications. Its synthesis, modification, and biological evaluation continue to intrigue researchers across disciplines. As we uncover more about its properties, we may unlock novel therapeutic avenues and industrial innovations . If you have any further questions or need additional details, feel free to ask!

Mechanism of Action

The mechanism of action for similar compounds often involves the inhibition of carbonic anhydrase (CA) isozymes . Aryl/heteroaryl sulfonamides may act as antitumor agents through a variety of mechanisms such as cell cycle perturbation in the G1 phase, disruption of microtubule assembly, angiogenesis inhibition, and functional suppression of the transcriptional activator NF-Y .

Future Directions

Quinolines and their derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

N-(3-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c18-13-2-1-3-14(10-13)19-24(22,23)15-8-11-4-5-16(21)20-7-6-12(9-15)17(11)20/h1-3,8-10,19H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSJHOMKTONLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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